molecular formula C11H16N2O2 B141713 3-(Dimethylamino)phenyl dimethylcarbamate CAS No. 16088-19-0

3-(Dimethylamino)phenyl dimethylcarbamate

Cat. No. B141713
CAS RN: 16088-19-0
M. Wt: 208.26 g/mol
InChI Key: FWNHTEHWJKUVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)phenyl dimethylcarbamate is a chemical compound that is related to a class of substances known for their potential as anticholinesterase agents. These compounds are of interest due to their ability to inhibit cholinesterase, an enzyme that breaks down acetylcholine, which is a neurotransmitter involved in muscle movement and various brain functions. The modification of such compounds can lead to variations in their toxicity and anticholinesterase activity, making them relevant for studies on organophosphorus poisoning protection .

Synthesis Analysis

The synthesis of derivatives related to 3-(Dimethylamino)phenyl dimethylcarbamate involves the introduction of various substituents to modify their properties. For instance, the synthesis of 3-(alkylamino) alkoxy-4(5)-t-butylphenyl N,N-dimethylcarbamates, which are nuclear alkylated derivatives of a similar compound, has been prepared with the aim of reducing toxicity and modifying anticholinesterase activity. The introduction of a t-butyl group was found to decrease both toxicity and anticholinesterase activity, while some derivatives showed increased protective activity against organophosphorus poisoning .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Dimethylamino)phenyl dimethylcarbamate can be quite complex, with the potential for intramolecular coordination. For example, the synthesis and characterization of {C,N,N'-2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides have been described, revealing a triorganotin cation with a trigonal bipyramidal (TBP) structure. In this structure, the nitrogen atoms occupy axial sites, and the molecular geometry is confirmed by NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of such compounds can vary significantly depending on their structure and substituents. The triorganotin cations mentioned earlier exhibit solubility behaviors that are highly dependent on the nature of the substituents, with some being extremely soluble in water and polar solvents, while others show the opposite behavior. The dynamic NMR spectra indicate that at certain temperatures, rate-determining dissociation of Sn-N coordination occurs, followed by a process involving the rotation of the substituted aryl group around the Sn-N bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Dimethylamino)phenyl dimethylcarbamate derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the para-phenyl substituted derivatives of 3-(7-dimethylamino)coumarin N-phenylsemicarbazone exhibit tunable fluorescent properties. These properties are discussed in terms of Twisted Intramolecular Charge-Transfer (TICT) state formation, solute-solvent interactions, fluorescent H-aggregates formation, and the effects of solvent polarity and polymer matrix. Such studies highlight the importance of the molecular environment and substituents in determining the photo-physical properties of these compounds .

Scientific Research Applications

1. Nicotinic Acetylcholine Receptor Agonists

Compounds based on the 3-(dimethylamino)phenyl dimethylcarbamate scaffold, such as 3-(dimethylamino)butyl dimethylcarbamate (DMABC), have been synthesized and characterized as agonists at various neuronal nicotinic acetylcholine receptors (nAChRs). These compounds exhibit selectivity for nAChR subtypes and have implications in neuroscience research (Hansen et al., 2009).

2. Nonlinear Optical Absorption

A derivative of 3-(dimethylamino)phenyl dimethylcarbamate showed potential in nonlinear optical absorption, indicating its use in optical device applications like optical limiters. This derivative demonstrated a transition from saturable to reverse saturable absorption with increased excitation intensity (Rahulan et al., 2014).

3. Anticholinesterase Agents

Some derivatives of 3-(dimethylamino)phenyl dimethylcarbamate, such as 3-(dialkylamino) alkoxy-4 (5)-t-butylphenyl N, N-dimethylcarbamates, have been explored as potential anticholinesterase agents. These compounds showed increased protective activity against organophosphorus poisoning (Wang & Dong, 1988).

4. Organic Nanoparticles and Optical Properties

Nanoparticles of a compound related to 3-(dimethylamino)phenyl dimethylcarbamate have been studied for their size-dependent optical properties. This research is significant in the field of materials science, particularly in understanding the optical behavior of organic nanoparticles (Hong-Bing Fu & Yao, 2001).

5. Antimicrobial Activity

Some pyrazole derivatives containing N, N-dimethylaniline, a component related to 3-(dimethylamino)phenyl dimethylcarbamate, have been synthesized and shown to possess antibacterial and antifungal activities. These findings are relevant in the development of new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).

6. Tautomeric Behavior Investigation

The tautomeric behavior of a sulfonamide derivative related to 3-(dimethylamino)phenyl dimethylcarbamate has been investigated using spectroscopic methods. This study contributes to the understanding of molecular conformations and their implications in pharmaceutical and biological activities (Erturk et al., 2016).

properties

IUPAC Name

[3-(dimethylamino)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNHTEHWJKUVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167020
Record name Norneostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)phenyl dimethylcarbamate

CAS RN

16088-19-0
Record name 3-(Dimethylamino)phenyl N,N-dimethylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16088-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norneostigmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norneostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-dimethylaminophenyl dimethylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORNEOSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92REH8ZZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)phenyl dimethylcarbamate
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)phenyl dimethylcarbamate
Reactant of Route 3
Reactant of Route 3
3-(Dimethylamino)phenyl dimethylcarbamate
Reactant of Route 4
3-(Dimethylamino)phenyl dimethylcarbamate
Reactant of Route 5
3-(Dimethylamino)phenyl dimethylcarbamate
Reactant of Route 6
3-(Dimethylamino)phenyl dimethylcarbamate

Citations

For This Compound
2
Citations
M Parab, VA Shirsat, YM Kodgule… - International journal of …, 2021 - hindawi.com
Neostigmine methylsulfate is an anticholinesterase agent and is clinically used for treating myasthenia gravis. It is also used for reversing nondepolarising neuromuscular blocking …
Number of citations: 5 www.hindawi.com
N Weeranoppanant - 2016 - dspace.mit.edu
Flow chemistry is becoming an accepted method of continuous synthesis with its considerable advantages over batch chemistry, such as smaller infrastructure, faster production, and …
Number of citations: 1 dspace.mit.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.